molecular formula C8H7BrFNO B1406325 7-Bromo-4-fluoro-3-hydroxyindoline CAS No. 1774899-03-4

7-Bromo-4-fluoro-3-hydroxyindoline

Cat. No. B1406325
M. Wt: 232.05 g/mol
InChI Key: NDEIXRQNNSFXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-fluoro-3-hydroxyindoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a pharmacological agent. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism Of Action

The mechanism of action of 7-Bromo-4-fluoro-3-hydroxyindoline is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer.

Biochemical And Physiological Effects

7-Bromo-4-fluoro-3-hydroxyindoline has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Furthermore, it has been found to modulate the expression of various genes involved in inflammation and cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of 7-Bromo-4-fluoro-3-hydroxyindoline is its potential as a pharmacological agent. Its anti-inflammatory and anti-cancer activities make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 7-Bromo-4-fluoro-3-hydroxyindoline. One direction is to investigate its potential as a therapeutic agent for various inflammatory and cancerous diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, future studies could focus on improving the solubility of this compound to make it more suitable for use in experiments.

Scientific Research Applications

7-Bromo-4-fluoro-3-hydroxyindoline has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs. Several studies have investigated the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
In addition, 7-Bromo-4-fluoro-3-hydroxyindoline has also been found to exhibit anti-cancer activity. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

7-bromo-4-fluoro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(12)3-11-8(4)7/h1-2,6,11-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIXRQNNSFXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2N1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-fluoro-3-hydroxyindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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